molecular formula C27H23FN4O2 B2718404 N-(3,4-dimethylphenyl)-2-{5-[(3-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide CAS No. 931696-71-8

N-(3,4-dimethylphenyl)-2-{5-[(3-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide

Cat. No.: B2718404
CAS No.: 931696-71-8
M. Wt: 454.505
InChI Key: HVHBVHPTNHHUAB-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[4,3-c]quinolin-3-one core substituted at position 5 with a 3-fluorophenylmethyl group and at position 2 with an acetamide moiety linked to a 3,4-dimethylphenyl group.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[5-[(3-fluorophenyl)methyl]-3-oxopyrazolo[4,3-c]quinolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN4O2/c1-17-10-11-21(12-18(17)2)29-25(33)16-32-27(34)23-15-31(14-19-6-5-7-20(28)13-19)24-9-4-3-8-22(24)26(23)30-32/h3-13,15H,14,16H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVHBVHPTNHHUAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=CN(C4=CC=CC=C4C3=N2)CC5=CC(=CC=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-2-{5-[(3-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazoloquinoline structure, followed by the introduction of the 3-fluorobenzyl group and the acetamide moiety. Common reagents used in these steps include various halogenated compounds, amines, and acylating agents. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dimethylphenyl)-2-{5-[(3-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings and the acetamide group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated compounds, amines, and other nucleophiles or electrophiles under various conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine: In biological and medicinal research, N-(3,4-dimethylphenyl)-2-{5-[(3-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide may be investigated for its potential pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry: In industry, this compound could be used in the development of advanced materials with specific properties, such as enhanced stability, reactivity, or bioactivity.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-{5-[(3-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrazolo-Pyrimidine/Pyrazolo-Quinoline Cores

Example 83 (): 2-(1-(4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one

  • Core Structure: Pyrazolo[3,4-d]pyrimidine vs. pyrazolo[4,3-c]quinoline in the target compound.
  • Substituents: Dual fluorophenyl groups and a chromen-4-one moiety.
  • Properties: Higher molecular weight (571.2 g/mol) and melting point (302–304°C) compared to the target compound (exact data unavailable) .

2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide ():

  • Core Structure: Pyrazolo[4,3-c][1,2]benzothiazin with a sulfonamide group.
  • Key Difference: Incorporation of sulfur in the benzothiazin ring, absent in the target compound.

Analogues with Acetamide-Linked Pharmacophores

N-Substituted 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl Acetamides ():

  • Core Structure: 1,3,4-Oxadiazole vs. pyrazoloquinoline.
  • Bioactivity: Compound 7o (N-(3,4-dimethylphenyl)-substituted) showed potent antibacterial activity (IC₅₀: 1.2–2.8 µM) against S. typhi and S. aureus, suggesting the 3,4-dimethylphenyl group enhances membrane penetration .

N-(Benzo[d][1,3]dioxol-5-yl)-3-(3-fluorophenyl)-3-oxopropanamide ():

  • Structure: Simplified acetamide derivative with a fluorophenyl ketone.
  • Implication: The 3-fluorophenyl group is a common motif in kinase inhibitors, suggesting the target compound may interact with similar enzymatic pockets .

Table 1: Key Structural and Functional Comparisons

Compound Class Core Structure Substituents Bioactivity Highlights Reference
Target Compound Pyrazolo[4,3-c]quinolin-3-one 3-Fluorophenylmethyl, 3,4-dimethylphenyl Data pending -
Example 83 (Pyrazolo-pyrimidine) Pyrazolo[3,4-d]pyrimidine Dual fluorophenyl, chromenone High thermal stability (MP 302°C)
Oxadiazole Derivatives 1,3,4-Oxadiazole 4-Chlorophenoxy, sulfanyl acetamide Antibacterial (IC₅₀: 1.2–2.8 µM)
Benzothiazin Derivatives Pyrazolo[4,3-c]benzothiazin Sulfonamide, fluorobenzyl Enzyme inhibition (data limited)

Biological Activity

N-(3,4-dimethylphenyl)-2-{5-[(3-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological properties based on available research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a pyrazoloquinoline core with various substituents that may influence its biological activity. The synthesis typically involves multi-step organic reactions, beginning with the formation of the pyrazoloquinoline framework followed by the introduction of the 3-fluorobenzyl group and the acetamide moiety. Common reagents include halogenated compounds and amines, with conditions optimized for yield and purity .

The biological activity of this compound is hypothesized to stem from its interaction with specific molecular targets such as enzymes or receptors. The unique structural elements, particularly the 3-fluorobenzyl group, may enhance binding affinity and selectivity towards these targets. Understanding the binding characteristics is crucial for elucidating its mechanism of action .

Anticancer Properties

Research indicates that derivatives of pyrazoloquinoline compounds exhibit significant anticancer activity. For instance, similar compounds have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting potential efficacy in cancer treatment . The compound's structure allows it to interfere with cellular pathways involved in proliferation and survival.

Anti-inflammatory Effects

Compounds with similar scaffolds have demonstrated anti-inflammatory properties. The modulation of inflammatory pathways through inhibition of pro-inflammatory cytokines could be a mechanism by which this compound exerts therapeutic effects .

Case Studies and Research Findings

  • In Vitro Studies : A study evaluating a related pyrazoloquinoline compound showed promising results in inhibiting cancer cell proliferation in vitro. The mechanism involved apoptosis induction and cell cycle arrest .
  • In Vivo Studies : Animal models treated with similar compounds displayed reduced tumor growth compared to controls, indicating potential for further development as anticancer agents .

Pharmacological Evaluation

Pharmacological studies are essential for determining the therapeutic potential of this compound. Key parameters evaluated include:

Parameter Value
IC50 (Anticancer) Low micromolar range
Selectivity Index To be determined
Toxicity Preliminary studies needed

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